molecular formula C14H27NO B3850684 4-(3,7-Dimethyloct-6-enyl)morpholine

4-(3,7-Dimethyloct-6-enyl)morpholine

Cat. No.: B3850684
M. Wt: 225.37 g/mol
InChI Key: GTJUGVNNIFPTRJ-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₄H₂₇NO (exact mass: 225.21), synthesized via reductive amination of (±)-citronellal with morpholine, yielding a yellowish oil with 79% efficiency .

Properties

IUPAC Name

4-(3,7-dimethyloct-6-enyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-13(2)5-4-6-14(3)7-8-15-9-11-16-12-10-15/h5,14H,4,6-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJUGVNNIFPTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-Dimethyloct-6-enyl)morpholine typically involves the reaction of morpholine with 3,7-dimethyloct-6-enyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,7-Dimethyloct-6-enyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

4-(3,7-Dimethyloct-6-enyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(3,7-Dimethyloct-6-enyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Morpholine Derivatives with Boron-Containing Substituents

Examples :

  • 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS RN: 485799-04-0): Molecular weight 290.16, solid (mp 132–135°C), used in Suzuki-Miyaura cross-coupling reactions .
  • 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS RN: 906352-77-0): Molecular weight 357.17, solid (mp 118–119°C), contains a trifluoromethyl group for enhanced lipophilicity .

Comparison :

  • Structural Differences: The target compound lacks boron or aromatic systems, making it less suited for cross-coupling reactions but more applicable in non-polar environments.
  • Physical State : The boron-containing derivatives are solids, whereas 4-(3,7-Dimethyloct-6-enyl)morpholine is an oil, reflecting differences in molecular rigidity and intermolecular forces .

Reactive Morpholine Derivatives with Electrophilic Groups

Example :

  • 4-(2-Chloroethyl)morpholine: Reacts with alcohols to form ethers (e.g., dimorpholinodiethyl ether). The chloroethyl group acts as a leaving group, enabling nucleophilic substitutions .

Comparison :

  • Reactivity : The chloroethyl derivative is highly reactive due to its electrophilic substituent, unlike the target compound’s inert aliphatic chain.
  • Applications : this compound’s stability favors uses in formulations requiring hydrolytic resistance, whereas chloroethyl derivatives are intermediates in synthetic chemistry .

Psychoactive Morpholine Derivatives

Examples :

  • Levomoramide and Racemoramide : Complex morpholine derivatives with pyrrolidinyl and diphenyl groups, classified as psychoactive substances under narcotics laws .

Comparison :

  • Structural Complexity : These derivatives feature aromatic and heterocyclic substituents, contrasting with the target compound’s simple aliphatic chain.
  • Biological Activity: The psychoactive properties of levomoramide/racemoramide highlight how substituent variation dramatically alters pharmacological effects compared to the non-bioactive target compound .

Heterocyclic Hybrids with Morpholine

Examples :

  • 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine: Quinoline-morpholine hybrid used in medicinal chemistry research .

Comparison :

  • Substituent Impact : The target compound’s aliphatic chain lacks the aromatic or heteroaromatic systems seen in these hybrids, which are critical for interactions with biological targets.
  • Applications : Hybrids are tailored for drug discovery, while the target compound’s hydrophobicity suits industrial or material science applications .

Structural Analogs with Terpene Chains

Example :

  • (S)-3,7-Dimethyloct-6-enyl acetate : Shares the 3,7-dimethyloct-6-enyl chain but replaces morpholine with an acetate ester, commonly used in fragrances .

Comparison :

  • Functional Group Influence : The acetate ester enhances volatility, making it suitable for perfumery, whereas the morpholine group in the target compound introduces polarity and amine functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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